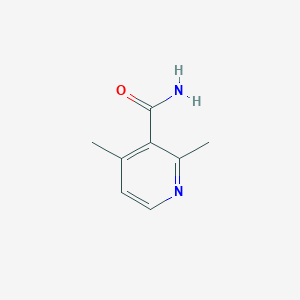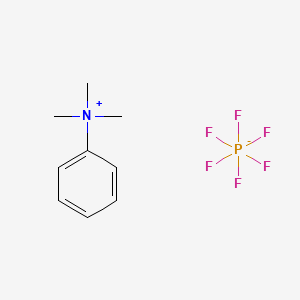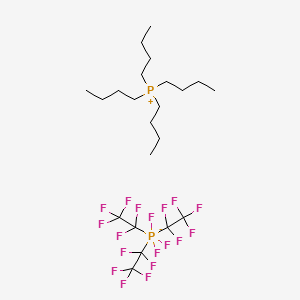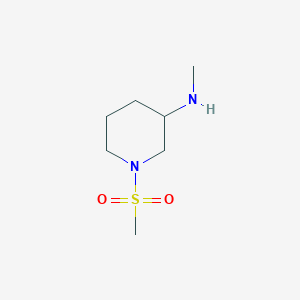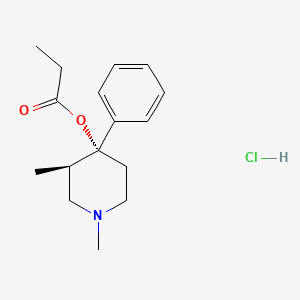
4-(4-フルオロフェニル)オキサゾール
概要
説明
4-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
科学的研究の応用
4-(4-Fluorophenyl)oxazole has a wide range of scientific research applications:
作用機序
Target of Action
4-(4-Fluorophenyl)oxazole is a heterocyclic compound that has been studied for its potential therapeutic applications Oxazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, leading to cell death . Others have been shown to bind to bacterial proteins, disrupting their normal function and resulting in antibacterial activity . The specific interactions between 4-(4-Fluorophenyl)oxazole and its targets would depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
For example, oxazole derivatives with anticancer activity may interfere with pathways involved in cell proliferation, apoptosis, or DNA repair . Those with antibacterial activity could disrupt bacterial metabolic or biosynthetic pathways .
Result of Action
Based on the reported activities of oxazole derivatives, potential effects could include the inhibition of key enzymes, disruption of cellular structures, induction of cell death, or inhibition of bacterial growth . The exact effects would depend on the compound’s specific targets and mode of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluorobenzaldehyde with an amino acid derivative, followed by cyclization under acidic or basic conditions . Another approach involves the use of magnetically recoverable catalysts, which offer eco-friendly and efficient synthesis routes .
Industrial Production Methods: Industrial production of 4-(4-Fluorophenyl)oxazole may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 4-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield corresponding oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities .
類似化合物との比較
Uniqueness: 4-(4-Fluorophenyl)oxazole stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a more potent and selective compound compared to its non-fluorinated counterparts .
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQONSONZKLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620269 | |
| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620633-04-7 | |
| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
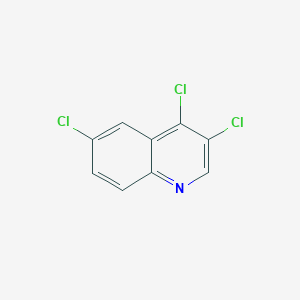
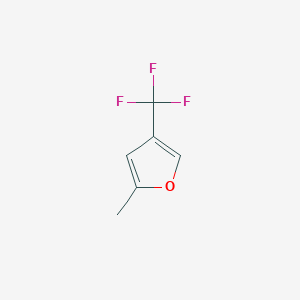
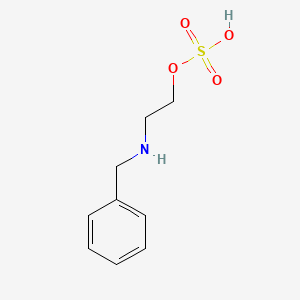
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)
